N-cyclopentylquinoline-8-carboxamide
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Overview
Description
N-cyclopentylquinoline-8-carboxamide is a compound that belongs to the quinoline family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The quinoline scaffold is a versatile structure that can be modified to enhance its biological properties, making this compound a compound of interest for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentylquinoline-8-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentylquinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline scaffold, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered electronic and steric properties, which can be further explored for their biological activities.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored as an anticancer agent due to its ability to inhibit specific protein kinases involved in cell proliferation.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-cyclopentylquinoline-8-carboxamide involves its interaction with molecular targets such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that regulate cell growth and survival. This inhibition can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-carboxamide: A simpler analog with similar biological activities but lower potency.
N-cyclohexylquinoline-8-carboxamide: A structurally related compound with a different cyclic substituent, which may exhibit distinct pharmacokinetic properties.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities, but with a different mechanism of action.
Uniqueness
N-cyclopentylquinoline-8-carboxamide stands out due to its specific structural features, such as the cyclopentyl group, which enhances its binding affinity to target proteins and improves its pharmacological profile. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
N-cyclopentylquinoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(17-12-7-1-2-8-12)13-9-3-5-11-6-4-10-16-14(11)13/h3-6,9-10,12H,1-2,7-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVALSJHQMLPDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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